N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-{2-[(2-Chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a pyridin-2-yl group and an ethylenediamine linker terminating in a 2-chlorobenzylamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting receptors or enzymes.
Properties
Molecular Formula |
C19H22ClN5O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-6-2-1-5-15(16)13-22-18(26)14-23-19(27)25-11-9-24(10-12-25)17-7-3-4-8-21-17/h1-8H,9-14H2,(H,22,26)(H,23,27) |
InChI Key |
WNCWQODQZIJUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X. One common approach involves the reaction of 2-chlorobenzylamine with ethyl 4-(pyridin-2-yl)piperazine-1-carboxylate, followed by hydrolysis to yield the desired carboxamide.
Reaction Conditions::-
Step 1: : N-Alkylation
- React 2-chlorobenzylamine with ethyl 4-(pyridin-2-yl)piperazine-1-carboxylate.
- Solvent: Appropriate organic solvent (e.g., ethanol).
- Catalyst: Acidic or basic conditions.
- Temperature: Room temperature.
- Yield: Compound X as an intermediate.
-
Step 2: : Hydrolysis
- Hydrolyze the ester group in Compound X to form the carboxamide.
- Conditions: Acidic or basic hydrolysis.
- Product: N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide.
Industrial Production:: Industrial-scale production involves optimization of these synthetic steps, ensuring high yield and purity.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative transformations of the piperazine or pyridine moieties.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions at the chlorobenzyl or pyridine positions.
Common Reagents: Sodium borohydride, hydrogen peroxide, Lewis acids/bases.
Major Products: Diverse derivatives with modified substituents.
Scientific Research Applications
Research indicates that N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide exhibits significant biological activity, particularly in the following areas:
- Neurological Disorders : The compound has been investigated for its role as a ligand in receptor binding studies. Its structure allows it to interact with neurotransmitter receptors, potentially influencing signaling pathways associated with neurological conditions .
- Anticancer Potential : Similar compounds have shown promise in anticancer applications. The piperazine scaffold is known for its anticancer properties, which may extend to this compound through its unique substituents .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which are common among piperazine derivatives .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Anticancer Studies : Research has shown that similar piperazine-based compounds exhibit cytotoxic effects against various cancer cell lines, indicating a potential pathway for developing new cancer therapies .
- Neuropharmacology : Investigations into the binding affinity of this compound to neurotransmitter receptors have revealed promising results that could lead to novel treatments for neurological disorders .
- Antimicrobial Research : Studies have demonstrated that certain piperazine derivatives possess antimicrobial properties, suggesting that this compound may also contribute to the development of new antimicrobial agents .
Mechanism of Action
The precise mechanism remains under investigation. it likely interacts with specific cellular targets, affecting metabolic pathways or protein function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazinecarboxamide Derivatives with Aromatic Substitutions
Key Compounds:
N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (4a) Substituent: 4-Methoxyphenyl (electron-donating group). Properties: Melting point 142–144°C; surface anesthesia activity comparable to lidocaine .
N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4s) Substituent: 4-Chlorophenyl; methylpiperazine. Properties: Melting point 165–167°C; moderate infiltrative anesthesia activity . Comparison: The 2-chlorobenzyl group in the target compound may offer improved stereochemical alignment for target binding compared to the linear 4-chlorophenyl group.
Pyridin-2-yl Piperazine Derivatives
Key Compounds:
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide Substituents: Pyrimidin-2-yl (piperazine); 3-trifluoromethylphenyl (amide). Comparison: The pyridin-2-yl group in the target compound may engage in stronger π-stacking interactions than pyrimidin-2-yl, but the trifluoromethyl group in the analog enhances metabolic resistance.
N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide Substituent: Benzimidazol-2-yl (amide). Properties: Molecular weight 379.42 g/mol; benzimidazole’s planarity may enhance DNA intercalation .
Serotonin Receptor Antagonists with Piperazine Cores
Key Compounds:
p-MPPI and p-MPPF Structures: Piperazine linked to p-iodobenzamido (p-MPPI) or p-fluorobenzamido (p-MPPF) groups.
Antiviral and Enzyme-Targeting Analogs
Key Compounds:
N-[4-(2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy)phenyl]furan-2-carboxamide
Structural and Functional Insights
- Amide Linker Flexibility : The ethylenediamine linker in the target compound allows conformational flexibility, which may optimize binding to diverse targets compared to rigid analogs like benzimidazoles .
- Chlorine Positioning : The 2-chloro substituent on the benzyl group may reduce metabolic degradation compared to para-substituted chlorophenyl derivatives .
Biological Activity
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a pyridine moiety, and a chlorobenzyl group, suggesting possible interactions with various biological targets. Research into its biological activity has revealed promising results, particularly in the context of neurological disorders and receptor binding.
Structural Characteristics
The molecular formula of this compound is C19H22ClN5O2, with a molecular weight of approximately 388.85 g/mol. The structure includes several functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN5O2 |
| Molecular Weight | 388.85 g/mol |
| Structural Features | Piperazine, Pyridine |
| Unique Aspects | Chlorobenzyl Group |
Receptor Binding Studies
Research indicates that this compound may act as a ligand in receptor binding studies, particularly targeting neurotransmitter receptors involved in neurological pathways. The presence of both piperazine and pyridine suggests it could interact with various receptors, including those associated with dopamine and serotonin signaling.
Case Study: Neurotransmitter Interaction
A study investigating the binding affinity of similar piperazine derivatives showed that modifications on the piperazine ring significantly influenced their interaction with acetylcholine receptors. This suggests that this compound might exhibit comparable or enhanced binding properties due to its unique structural features .
Antimicrobial Activity
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives were tested against various bacterial and fungal strains, showing efficacy comparable to standard antibiotics like penicillin and ciprofloxacin .
Table: Comparative Antimicrobial Efficacy
| Compound | Activity | Standard Comparison |
|---|---|---|
| This compound | Significant antimicrobial activity | Comparable to penicillin |
| 5-Chloro derivatives | Higher activity against mycobacteria | Higher than fluconazole |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the specific substituents on the piperazine and pyridine rings are crucial for enhancing biological activity. The chlorobenzyl group appears to play a significant role in increasing lipophilicity, which may facilitate better membrane permeability and receptor interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
